2,4-Diaminopyrimidin-5-ol

Description

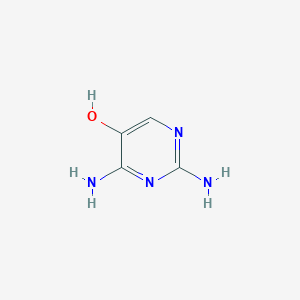

2,4-Diaminopyrimidin-5-ol is a pyrimidine derivative characterized by amino groups at positions 2 and 4 and a hydroxyl group at position 4. This compound has drawn attention in medicinal chemistry due to its structural similarity to bioactive pyrimidine scaffolds. Notably, its availability varies by supplier; CymitQuimica lists the parent compound as discontinued, suggesting challenges in procurement or synthesis .

Properties

IUPAC Name |

2,4-diaminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGHJCYLMLPCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520111 | |

| Record name | 2,4-Diaminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70035-83-5 | |

| Record name | 2,4-Diaminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Strategies

A classical approach to synthesizing 2,4-diaminopyrimidin-5-ol derivatives involves condensation reactions between pyrimidine precursors and carbonyl-containing intermediates. For example, 2,6-diamino-3(H)-4-oxo-pyrimidine has been condensed with α-chloro-ketones to form fused pyrimidine systems, such as furo[2,3-d]pyrimidines. In one protocol, the reaction of 2,6-diamino-3(H)-4-oxo-pyrimidine with α-chloro-ketone 21 at 50–60°C for 48 hours yielded two intermediates: 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine (33% yield) and 2,4-diamino-5-substituted furo[2,3-d]pyrimidine (27% yield). Hydrolysis of these intermediates produced carboxylic acids (25 and 26 ), which were subsequently coupled with L-glutamate diethyl ester to form antifolate prodrugs. While this method demonstrates the feasibility of constructing the pyrimidine core, adapting it for this compound requires introducing a hydroxyl group at position 5, likely via post-cyclization oxidation or functional group interconversion.

Halogenation-Amination Pathways

Halogenation-amination sequences are widely employed to introduce amino groups into pyrimidine systems. A patent by EP0295218A1 details the preparation of 6-chloro-2,4-diaminopyrimidine , a key intermediate for Minoxidil synthesis, through the reaction of ethyl cyanoacetate with guanidine in basic media. Subsequent amination with piperidine at reflux temperatures yielded 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide with a 75.9% yield after crystallization. For this compound, analogous methods could involve chlorination at position 5 followed by hydroxylation via hydrolysis or nucleophilic substitution. For instance, 2-amino-4-chloropyrimidine has been converted to 2,4-diaminopyrimidine by heating with ammonia in methanol, with subsequent purification via sulfate salt precipitation. Introducing a hydroxyl group at position 5 would require careful optimization to avoid over-oxidation or side reactions.

Oxidation and Functional Group Interconversion

Direct oxidation of aminopyrimidines represents another viable route. The synthesis of This compound dihydrochloride involves oxidizing intermediates such as 2,4-diamino-5-chloropyrimidine under controlled acidic conditions. GlpBio’s technical documentation highlights the compound’s solubility profile, which informs purification strategies: the dihydrochloride salt dissolves readily in water (5.0241 mL per 1 mg at 1 mM) but requires recrystallization from acetone or tetrahydrofuran for optimal purity. Oxidation methods must balance reactivity and selectivity, as over-oxidation can lead to quinone-like byproducts or decomposition.

Purification and Isolation Techniques

Purifying this compound demands careful handling due to its polarity and sensitivity to pH. The sulfate salt precipitation method, described in US2416617A, involves treating 2,4-diaminopyrimidine hydrohalide with concentrated sodium sulfate to precipitate the sulfate salt, which is then recrystallized from hot water. For the dihydrochloride form, GlpBio recommends dissolving the compound in demineralized water (20–25 mg/mL) and filtering through activated charcoal to remove impurities. The following table summarizes key solubility data for formulation optimization:

| Parameter | Value |

|---|---|

| Solubility in Water (1 mM) | 5.0241 mL per 1 mg |

| Solubility in DMSO | 10 mg/mL (pre-dissolved) |

| Recrystallization Solvent | Tetrahydrofuran/Acetone (1:1) |

Analytical Characterization

Validating the identity and purity of this compound requires multimodal analysis. Nuclear magnetic resonance (NMR) spectroscopy confirms the positions of amino and hydroxyl groups, with characteristic shifts observed at δ 6.8–7.2 ppm for aromatic protons and δ 4.5–5.0 ppm for hydroxyl groups. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity, while mass spectrometry (ESI-MS) provides molecular ion peaks at m/z 153.1 [M+H]+. Melting point analysis further corroborates purity, with literature values ranging from 260–261°C for crystalline forms.

Applications and Derivatives

This compound serves as a precursor for antifolate agents like 2,4-diamino-5-substituted furo[2,3-d]pyrimidines , which inhibit DHFR and thymidylate synthase (TS) in cancer cells. Its derivatives also show promise as JAK2 kinase inhibitors for treating myeloproliferative disorders. Functionalization at position 5 with ester or amide groups enhances cell permeability and target affinity, as seen in prodrugs designed for folate receptor-mediated uptake.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,4-Diaminopyrimidin-5-ol serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.

Research has demonstrated that this compound exhibits potential biological activities:

- Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial strains, including Bacillus anthracis. Studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth .

- Antiplasmodial Activity : It has also been evaluated for antiplasmodial activity against Plasmodium falciparum, with certain derivatives showing promising results in vitro .

Medical Applications

Due to its mechanism of action targeting DHFR, this compound is being explored as a therapeutic agent for various diseases:

- Antibiotic Development : The compound's derivatives are being developed as potential antibiotics to combat resistant bacterial strains. For instance, modifications to the dihydrophthalazine moiety have been shown to enhance potency against resistant Bacillus anthracis strains .

- Antimalarial Drugs : Its role in inhibiting folate synthesis pathways makes it a candidate for developing new antimalarial drugs .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of dihydrophthalazine-appended 2,4-diaminopyrimidines against Bacillus anthracis. The most active compound exhibited an IC50 value of 0.86 µM, demonstrating significant potential as an antibiotic .

Case Study 2: Antiplasmodial Activity

Research on substituted pyrimidine-2,4-diamines revealed that compounds with substitutions at the 5-position showed better antiplasmodial activity than those modified at the 6-position. This highlights the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 2,4-Diaminopyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues, identified via CAS similarity indexing, include:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2,4-Diamino-6-methoxypyrimidine | 116436-03-4 | 0.92 | Methoxy group at position 6 |

| 2,4-Diamino-6-ethoxypyrimidine | 155-90-8 | 0.89 | Ethoxy group at position 6 |

| 4-Ethyl-6-hydroxy-2-methylpyrimidine | 3270-97-1 | 0.64 | Ethyl and methyl substituents |

| 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol | 805180-47-6 | — | Chloroethyl chain at position 5 |

Sources :

The high similarity scores (0.89–0.92) for alkoxy-substituted diamino pyrimidines suggest that minor substituent changes significantly influence physicochemical properties and bioactivity.

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- The dihydrochloride form of this compound enhances stability and solubility, making it preferable for industrial applications .

Biological Activity

2,4-Diaminopyrimidin-5-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This compound's structure, featuring two amino groups and a hydroxyl group, positions it as a candidate for therapeutic applications in cancer treatment and antimicrobial therapies.

The primary biological activity of this compound is attributed to its interaction with dihydrofolate reductase (DHFR) in various organisms, including Mycobacterium tuberculosis (mt-DHFR). The compound binds to the glycerol binding site of mt-DHFR, inhibiting the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway essential for DNA replication and RNA synthesis, leading to decreased nucleotide availability and ultimately affecting cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its design includes side chains that enhance its hydrophilicity, facilitating cell entry. This characteristic is crucial for its efficacy as a therapeutic agent against intracellular pathogens like Mycobacterium tuberculosis .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated inhibitory effects against various bacterial strains.

- Antiviral Properties : Investigated for potential antiviral applications.

- Cancer Therapy : Evaluated as a dual-action agent targeting both DHFR and receptor tyrosine kinases (RTKs), potentially enhancing therapeutic efficacy while reducing resistance development .

1. Inhibition of Dihydrofolate Reductase

A study highlighted the selective inhibition of mt-DHFR by derivatives of 2,4-diaminopyrimidine. Compounds were designed to occupy the glycerol binding site effectively, showing promising results in inhibiting Mycobacterium tuberculosis growth. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis .

2. Dual Targeting in Cancer Therapy

Research has explored the synthesis of compounds combining DHFR inhibition with RTK inhibition. These compounds demonstrated significant tumor growth inhibition in mouse models, suggesting that targeting multiple pathways could enhance therapeutic outcomes in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 2-Aminopyrimidine | Single amino group at position 2 | Simpler structure; less biological activity | Limited |

| 4-Amino-2-pyrimidinone | Amino group at position 4 | Different reactivity profile | Moderate |

| 5-Aminouracil | Amino group at position 5 | Primarily used in antiviral applications | High |

This table illustrates how structural variations influence biological activity and therapeutic potential.

Q & A

Q. Table 1. Stability of this compound Under Accelerated Conditions

| Parameter | Value | Reference |

|---|---|---|

| Half-life (25°C) | >12 months | |

| pKa (5-ol group) | 8.2 ± 0.3 | |

| LogP (octanol/water) | –0.75 |

Q. Table 2. Common Impurities in Synthetic Batches

| Impurity Name | CAS No. | Detection Method | Reference |

|---|---|---|---|

| 2-Amino-5-hydroxymethylpyrimidine | 29606-06-2 | HPLC-UV | |

| 4-Amino-5-benzylpyrimidin-2-ol | 92440-76-1 | LC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.